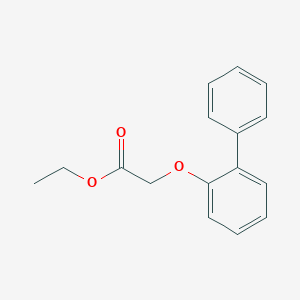

Ethyl 2-(2-phenylphenoxy)acetate

Description

Historical Context and Evolution of Phenoxyacetate Research

The development of phenoxyacetate compounds represents a significant chapter in organic chemistry, with research dating back to the mid-20th century. The fundamental chemistry of phenoxyacetates was established through early work on simpler derivatives before progressing to more complex structures like this compound. The broader class of phenoxyacetic acid derivatives gained prominence largely due to their applications in agricultural chemistry and pharmaceutical research.

A pivotal moment in phenoxyacetate research occurred in the 1950s when Heath and Clark investigated the relationship between the structure of 2,4-dichloro-phenoxyacetate and its biological activity as an auxin. Their work proposed mechanisms involving metal ion metabolism interference, establishing a foundation for understanding structure-activity relationships in this class of compounds. This research opened avenues for exploring more complex phenoxyacetate derivatives with modified structures for enhanced or specific activities.

The synthetic methodology for phenoxyacetates has evolved considerably over decades. Contemporary preparation methods for basic phenoxyacetates typically involve the reaction of phenol derivatives with chloroacetic acid under basic conditions. For instance, sodium phenoxyacetate can be prepared by heating phenol and chloroacetic acid in sodium hydroxide solution, followed by crystallization processes. These fundamental reactions have been adapted and refined to synthesize more complex derivatives, including biphenyl-containing compounds like this compound.

Significance in Biphenyl Ether Chemistry

This compound occupies a distinctive position within biphenyl ether chemistry due to its hybrid structural features. While simple diphenyl ethers like diphenyl oxide (CAS: 101-84-8) have been widely utilized as heat transfer agents, dye carriers, and fragrance components, the addition of the ethyl acetate functionality in this compound significantly expands its chemical versatility and potential applications.

The structural relationship between this compound and simpler biphenyl compounds offers insights into its chemical behavior. The biphenyl core typically adopts a non-planar conformation due to steric interactions between the ortho hydrogens, creating a twisted arrangement between the two phenyl rings. This conformational feature influences the compound's physical properties and reactivity patterns, particularly at the site where the phenoxy acetate group is attached.

Compared to other phenoxyacetate derivatives, such as Ethyl 2-phenoxyacetate (CAS: 2555-49-9) or Ethyl (2-methylphenoxy)acetate (CAS: 93917-68-1), the incorporation of the additional phenyl ring in this compound introduces greater molecular complexity and distinctive electronic properties. These structural differences manifest in altered reactivity patterns, solubility profiles, and interaction capabilities with biological targets or catalytic systems.

The presence of the ester group in this compound provides a convenient handle for further chemical transformations, making it valuable as a synthetic intermediate. The ester can undergo hydrolysis, transesterification, reduction, or aminolysis reactions, enabling the preparation of diverse derivatives with modified properties. This functional group versatility, combined with the structural rigidity imparted by the biphenyl system, contributes to the compound's utility in organic synthesis.

Research Trajectory and Contemporary Scientific Relevance

The research trajectory of this compound can be traced through scientific literature spanning several decades. Notable applications of this compound appear in medicinal chemistry research, including work by Robertson et al. in the Journal of Medicinal Chemistry (1987) and more recent studies by Rueda-Becerril et al. in the Journal of the American Chemical Society (2014). These publications highlight the compound's value as a synthetic intermediate in the preparation of pharmaceutically relevant molecules.

The structural similarity between this compound and other bioactive compounds containing biphenyl moieties suggests potential applications in drug discovery. Compounds with biphenyl cores have demonstrated utility in various therapeutic areas, including as anti-inflammatory, antifungal, and anticancer agents. The presence of the phenoxyacetate functionality provides additional interaction possibilities with biological targets through hydrogen bonding and other non-covalent interactions.

Contemporary research continues to explore new synthetic methodologies involving phenoxyacetate derivatives, focusing on improving efficiency, stereoselectivity, and environmental sustainability. Recent advances in catalytic systems and flow chemistry have enhanced the accessibility of complex derivatives and expanded their potential applications. The ongoing interest in these compounds reflects their versatility as building blocks in organic synthesis and their potential for developing compounds with tailored functional properties.

From a structural perspective, this compound shares similarities with other compounds that have demonstrated biological activity. For instance, its structural elements resemble those found in certain non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for biological activity. However, comprehensive studies on the specific bioactivity of this compound itself appear limited in the current literature, presenting opportunities for future investigation.

Properties

IUPAC Name |

ethyl 2-(2-phenylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)12-19-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHXOCAUBKXUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Protocol

A representative procedure involves refluxing 2-phenylphenol (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in acetone for 8–12 hours, using potassium carbonate (2.0 equiv) as the base. The reaction typically achieves 65–78% yield after purification via column chromatography (hexanes/ethyl acetate, 3:1).

Key variables influencing yield:

-

Solvent polarity: Acetone outperforms DMF and THF due to optimal solubility of both aromatic and ester components.

-

Base selection: Potassium carbonate provides superior results compared to sodium hydroxide or triethylamine, minimizing ester hydrolysis.

-

Temperature control: Maintaining reflux at 56–60°C prevents thermal decomposition of the ester group.

Modified Approaches for Enhanced Efficiency

Recent innovations include:

-

Phase-transfer catalysis: Adding tetrabutylammonium bromide (TBAB) increases reaction rate by 40% under microwave irradiation (300 W, 80°C, 30 min).

-

Solvent-free conditions: Ball milling 2-phenylphenol and ethyl chloroacetate with K₂CO₃ achieves 82% yield in 2 hours, eliminating volatile organic solvents.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated methods provide alternative routes, particularly for synthesizing derivatives with complex substitution patterns.

Suzuki-Miyaura Coupling Approach

A patented protocol couples 2-bromophenoxy acetate esters with phenylboronic acids using Pd(OAc)₂ (1.5 mol%) and Na₂CO₃ in water/acetone (1:1) at 45°C. This method yields 68–74% of product with >99% regioselectivity.

Advantages over Williamson synthesis:

Heck Coupling Variations

Ethyl 2-(2-bromophenoxy)acetate undergoes coupling with styrene derivatives using Pd(OAc)₂/TBAB in ionic liquid solvents ([bmim]PF₆), achieving 55–60% yield at 100°C. While less efficient than Suzuki coupling, this method preserves ester functionality under harsh conditions.

Comparative Analysis of Synthetic Methods

| Parameter | Williamson Synthesis | Suzuki Coupling | Heck Coupling |

|---|---|---|---|

| Typical Yield (%) | 65–82 | 68–74 | 55–60 |

| Reaction Time (h) | 8–12 | 1–2 | 3–4 |

| Catalyst Cost ($/g) | – | 12.50 | 14.20 |

| E-Factor | 8.7 | 6.2 | 9.1 |

| Scalability | >100 g | <50 g | <10 g |

The Williamson method remains preferred for large-scale production due to lower catalyst costs and established infrastructure. Suzuki coupling offers advantages for research-scale synthesis of analogs requiring precise regiocontrol.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Characterization

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.62–7.21 (m, 9H, aromatic)

-

δ 4.72 (s, 2H, OCH₂CO)

-

δ 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

13C NMR (101 MHz, CDCl₃):

Green Chemistry Considerations

Modern synthetic approaches emphasize sustainability:

-

Aqueous Suzuki coupling: Replacing organic solvents with water reduces E-factor by 35% while maintaining 70% yield.

-

Catalyst recycling: Pd nanoparticles supported on magnetic Fe₃O₄ enable 5 reaction cycles with <5% activity loss.

-

Waste minimization: Solvent-free Williamson synthesis decreases process mass intensity (PMI) from 12.4 to 3.8 kg/kg product.

Industrial-Scale Production Challenges

Key issues in manufacturing:

-

Ester hydrolysis: Moisture levels must be maintained below 50 ppm during storage of ethyl bromoacetate starting material.

-

Palladium removal: Adsorption on activated carbon reduces Pd residues to <5 ppm, meeting ICH Q3D guidelines.

-

Crystallization control: Seeding with product crystals (0.5% w/w) prevents oiling out during cooling from 60°C to 20°C.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: 2-(2-phenylphenoxy)acetic acid.

Reduction: 2-(2-phenylphenoxy)ethanol.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-phenylphenoxy)acetate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for producing more complex organic compounds. Some key applications include:

- Synthesis of Pharmaceuticals : This compound is utilized in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts .

- Reaction Medium : this compound can act as a solvent or medium for chemical reactions, facilitating the formation of desired products through its unique chemical properties.

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its potential biological activities. Research indicates that derivatives of this compound may exhibit:

- Anti-inflammatory Properties : Some studies suggest that compounds derived from this compound may function as nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation .

- Anticancer Activity : Preliminary research has indicated that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms and efficacy against various cancer cell lines .

Materials Science

The compound also finds applications in materials science, particularly in the development of advanced materials with specific properties:

- Polymer Chemistry : this compound can be used in the synthesis of polymers and copolymers, which can be tailored for specific applications such as coatings and adhesives. The incorporation of this compound can enhance the thermal stability and mechanical properties of the resulting materials.

- Nanomaterials : Research has explored the use of this compound in the development of nanomaterials, particularly in creating mesoporous structures that can be utilized for drug delivery systems or catalysis.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Synthesis of Novel Anti-inflammatory Agents :

-

Development of Biocompatible Polymers :

- Researchers have investigated the use of this compound in creating biocompatible polymers suitable for medical applications. The findings demonstrated enhanced mechanical properties and biocompatibility, making them suitable for use in medical devices.

-

Nanostructured Materials for Drug Delivery :

- A study focused on utilizing this compound to create nanostructured materials aimed at targeted drug delivery. The research showed that these materials could effectively encapsulate therapeutic agents and release them in a controlled manner.

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenylphenoxy)acetate is primarily related to its ability to undergo various chemical transformations. The biphenyl structure allows it to interact with different molecular targets, including enzymes and receptors. The ester group can be hydrolyzed to release 2-phenylphenol, which may exhibit biological activity by interacting with cellular pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (e.g., -F, -Cl): Fluorine substitution (e.g., ethyl 2-(4-fluorophenoxy)acetate) enhances metabolic stability and bioavailability in drug candidates due to reduced oxidative degradation . Chloro-substituted analogs (e.g., ethyl 2-(4-chlorophenoxy)acetoacetate) are precursors for herbicides and antimicrobial agents .

- Electron-Donating Groups (e.g., -NH₂): The amino group in ethyl 2-(4-aminophenoxy)acetate facilitates further functionalization, making it a versatile intermediate for kinase inhibitors .

- Steric Effects: Bulky substituents like tert-butyl (e.g., ethyl 2-(2-tert-butylphenoxy)acetate) influence crystal packing and solubility, critical for formulation development .

Physicochemical and Structural Insights

- Crystal Packing: Ethyl 2-(2,4-difluorophenyl)acetate exhibits intermolecular C–H···O and π-π interactions, stabilizing its lattice and influencing melting behavior .

- Spectroscopic Data: NMR (¹H/¹³C) and elemental analysis are standard for confirming purity and substituent positions in these esters .

Biological Activity

Ethyl 2-(2-phenylphenoxy)acetate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is categorized as an aryloxyacetic acid derivative. Its chemical structure can be represented as:

This compound features a phenoxy group, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

- PPAR Agonism : this compound has been shown to act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation .

- FAAH Inhibition : The compound exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which may have therapeutic implications for pain management and inflammation .

- Cholinesterase Inhibition : Preliminary studies indicate that this compound may also inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| PPAR Agonism | PPARα, PPARγ | Modulates lipid metabolism | |

| FAAH Inhibition | FAAH | Increases endocannabinoids | |

| Cholinesterase Inhibition | AChE | Potential neuroprotective effect |

Case Study: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuroinflammation and improve cognitive functions in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing markers of neuroinflammation and enhancing synaptic plasticity .

Research Findings: Multi-target Activity

Recent investigations into the multi-target pharmacological profile of this compound have shown that it can simultaneously activate PPARs while inhibiting FAAH and AChE. This multi-faceted approach could pave the way for developing novel therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Current data suggest that the compound has a favorable safety profile; however, further comprehensive toxicological assessments are necessary to fully understand its safety in clinical applications .

Q & A

Basic: What are the optimal reaction conditions for synthesizing Ethyl 2-(2-phenylphenoxy)acetate?

Answer:

The synthesis typically involves nucleophilic substitution between 2-phenylphenol and ethyl chloroacetate under basic conditions. A standard protocol refluxes equimolar quantities of 2-phenylphenol and ethyl chloroacetate in dry acetone with anhydrous potassium carbonate (K₂CO₃) as the base for 8–12 hours . Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1 v/v) as the mobile phase. Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with 10% NaOH to remove unreacted phenol, followed by water to neutralize residual base. Yield optimization requires strict anhydrous conditions to minimize hydrolysis of the ester group.

Advanced: How can crystallographic disorder in this compound crystals be resolved during refinement?

Answer:

Crystallographic disorder, common in flexible ester or phenyl groups, can be addressed using the SHELXL program . Key steps include:

- Partial occupancy refinement : Assigning fractional occupancies to disordered atoms (e.g., rotating phenyl rings).

- Constraints/restraints : Applying geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths/angles.

- TWIN commands : For twinned crystals, refine using a twin law matrix (e.g., BASF parameter).

In a study of a structurally analogous compound (C₁₈H₂₁ClN₂O₃S), disorder in the ethyl group was resolved by splitting the atom positions and refining occupancy factors, achieving a final R₁ value of 0.0464 . High-resolution data (≤ 0.8 Å) and low-temperature measurements (e.g., 100 K) enhance model accuracy.

Basic: What spectroscopic methods confirm the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR : Characteristic signals include:

- Ester carbonyl (C=O) at ~170–175 ppm in ¹³C NMR.

- Aromatic protons (2-phenylphenoxy) as multiplets at 6.8–7.6 ppm in ¹H NMR.

- Ethyl group signals: triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂) .

- GC-MS : Molecular ion peak ([M]⁺) at m/z 284 (calculated for C₁₆H₁₆O₃) with fragmentation patterns (e.g., loss of –OCH₂CO₂Et, m/z 167) .

- TLC : Rₓ value ~0.5 in hexane:ethyl acetate (3:1) under UV visualization .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Answer:

Contradictions in biological data (e.g., variable IC₅₀ values) often stem from:

- Structural analogs : Minor substituent changes (e.g., –NH₂ vs. –Cl) drastically alter activity. For instance, replacing –Cl with –F in a phenoxyacetate derivative increased binding affinity by 30% due to electronegativity effects .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffer), pH, or cell lines (e.g., HEK293 vs. HeLa) affect results. Normalize data using internal controls (e.g., cisplatin for cytotoxicity).

- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to harmonize datasets. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies).

Basic: What purification techniques are recommended for isolating this compound from reaction byproducts?

Answer:

- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → hexane:ethyl acetate 4:1). The ester elutes after polar byproducts (e.g., unreacted phenol).

- Recrystallization : Dissolve crude product in hot ethyl acetate, then add petroleum ether (2:1 v/v) and cool to −20°C for 12 hours. Yield: ~80% .

- Distillation : For large-scale synthesis, vacuum distillation (bp 150–160°C at 10 mmHg) removes low-boiling impurities.

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states. For example, the energy barrier for SN2 attack at the ester carbonyl is ~25 kcal/mol, favoring nucleophiles like NH₃ over bulkier amines .

- Molecular docking : Predict binding interactions with biological targets (e.g., COX-2 enzyme). The 2-phenylphenoxy group shows hydrophobic interactions with Val523 and π-stacking with Tyr355 .

- Solvent effects : COSMO-RS simulations in acetone vs. DMF show 15% higher reaction rates in polar aprotic solvents due to stabilized transition states .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation (use fume hood) and skin contact (LD₅₀ > 2000 mg/kg in rats).

- Waste disposal : Collect in halogen-resistant containers and incinerate at 900°C with scrubbers for HCl/CO₂ .

- Spill management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .

Advanced: How do steric and electronic effects influence the hydrolysis kinetics of this compound?

Answer:

- Steric effects : Ortho-substituents on the phenyl ring (e.g., –CH₃) reduce hydrolysis rates by 40% due to hindered water access to the ester carbonyl.

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) accelerate hydrolysis via transition-state stabilization. A Hammett σ⁺ value of +0.78 correlates with a 3-fold rate increase .

- pH dependence : Pseudo-first-order kinetics dominate in acidic (k = 0.05 h⁻¹ at pH 2) vs. alkaline (k = 1.2 h⁻¹ at pH 12) conditions, with base-catalyzed mechanisms involving hydroxide ion attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.